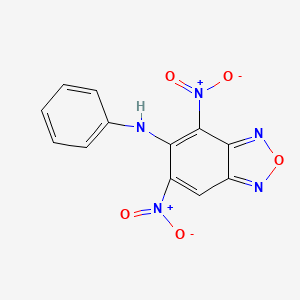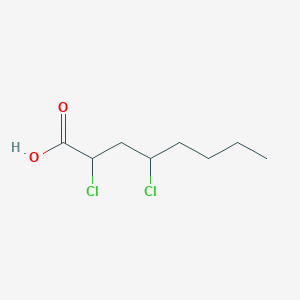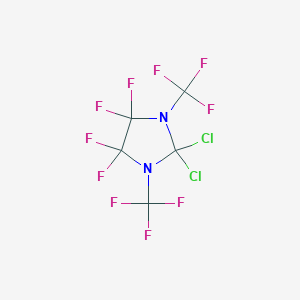![molecular formula C13H11NO3 B14354344 (5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one CAS No. 90141-13-2](/img/no-structure.png)
(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one: is a chemical compound characterized by its unique structure, which includes a furan ring, an imine group, and an acetylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one typically involves the condensation of a primary amine with an aldehyde or ketone. In this case, the primary amine reacts with an acetyl-substituted aromatic aldehyde under acidic conditions to form the imine. The reaction is often catalyzed by an acid to speed up the process and improve yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imine group, leading to the formation of oximes or other oxidized derivatives.
Reduction: Reduction of the imine group can yield amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products:
Oxidation: Oximes or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its imine group is particularly useful in probing enzyme mechanisms.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a versatile building block for drug design.
Industry: In the industrial sector, the compound can be used in the production of dyes, polymers, and other materials. Its reactivity allows for the creation of specialized products with unique properties.
Mecanismo De Acción
The mechanism of action of (5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds:
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Thiosulfate: An oxyanion of sulfur with various industrial applications.
Uniqueness: (5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one is unique due to its combination of a furan ring, an imine group, and an acetylphenyl group
Propiedades
| 90141-13-2 | |
Fórmula molecular |
C13H11NO3 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
5-(4-acetylphenyl)imino-3-methylfuran-2-one |
InChI |
InChI=1S/C13H11NO3/c1-8-7-12(17-13(8)16)14-11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3 |
Clave InChI |
UCAPRQQZJFUGHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC=C(C=C2)C(=O)C)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14354327.png)

![7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane](/img/structure/B14354332.png)
